N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BTCP belongs to the class of phenylpiperazines and acts as a selective dopamine receptor agonist. It is a potent and specific ligand for the dopamine D2 receptor, and its unique chemical structure makes it an ideal candidate for studying the mechanisms of dopamine receptor activation.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide acts as a selective dopamine receptor agonist, specifically targeting the dopamine D2 receptor. It binds to the receptor and activates downstream signaling pathways, leading to increased dopamine release and cellular responses. The unique chemical structure of this compound allows it to selectively target the dopamine D2 receptor, making it a valuable tool for studying the mechanisms of dopamine receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine release, altered cellular signaling pathways, and changes in behavior and cognition. Its effects on dopamine release and cellular signaling pathways make it a valuable tool for studying the mechanisms of dopamine receptor activation, while its effects on behavior and cognition make it a potential therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide in lab experiments include its high selectivity for the dopamine D2 receptor, its ability to activate downstream signaling pathways, and its potential therapeutic uses in neurological disorders. However, there are also limitations to using this compound, including the potential for off-target effects, the need for careful dosing and monitoring, and the potential for toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide, including further studies of its effects on dopamine release and cellular signaling pathways, the development of more selective dopamine receptor agonists, and the potential therapeutic uses of this compound and other dopamine receptor agonists in the treatment of neurological disorders. Additionally, further studies are needed to better understand the potential limitations and risks associated with the use of this compound in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with thiourea to form 2,5-dimethoxyphenyl-1-thiourea. This compound is then reacted with 2-bromo-3'-methyl-1-benzothiophene to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide has been used extensively in scientific research to study the mechanisms of dopamine receptor activation. It has been shown to have a high affinity for the dopamine D2 receptor, making it an ideal tool for studying the effects of dopamine receptor activation on cellular signaling pathways. This compound has also been used to study the role of dopamine receptors in drug addiction, as well as the potential therapeutic uses of dopamine receptor agonists in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-11-7-8-15(21-2)14(9-11)18-17(19)13-10-22-16-6-4-3-5-12(13)16/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYORQJYVOXIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.